molecular formula C7H4FIO B129801 2-Fluoro-5-iodobenzaldehyde CAS No. 146137-76-0

2-Fluoro-5-iodobenzaldehyde

Cat. No. B129801
M. Wt: 250.01 g/mol
InChI Key: BIRCCQCPGMMGPJ-UHFFFAOYSA-N
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Description

“2-Fluoro-5-iodobenzaldehyde” is a chemical compound with the linear formula FC6H3(I)CHO . It has a molecular weight of 250.01 .


Synthesis Analysis

The synthesis of “2-Fluoro-5-iodobenzaldehyde” involves several raw materials including N,N-Dimethylformamide, Sodium chloride, 1-Fluoro-4-iodobenzene, Diisopropylamine, Tetrahydrofuran, Diethyl ether, Hydrochloric acid, Acetic acid, Magnesium sulfate, and n-Butyllithium .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-iodobenzaldehyde” can be represented by the SMILES string [H]C(=O)c1cc(I)ccc1F . The InChI representation is 1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H .


Physical And Chemical Properties Analysis

“2-Fluoro-5-iodobenzaldehyde” appears as white to cream to pale yellow crystals or powder . It has a melting point of 40.0-49.0°C . The density is 2.0±0.1 g/cm³ . The boiling point is 261.9±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 112.2±23.2 °C . The index of refraction is 1.640 . The molar refractivity is 45.9±0.3 cm³ .

Scientific Research Applications

Synthesis of Fluorinated Compounds : The compound is employed in the synthesis of fluorinated analogs of various organic molecules, such as combretastatin A-4, demonstrating its utility in creating compounds with potential anticancer activities (Lawrence et al., 2003). This highlights its role in medicinal chemistry, particularly in the development of novel therapeutic agents.

Catalysis and Chemical Reactions : It plays a critical role in catalysis, particularly in Heck and Suzuki reactions, where derivatives of 2-Fluoro-5-iodobenzaldehyde are used to create highly active catalysts for these reactions (Rocaboy & Gladysz, 2003). Such catalysts are essential in synthesizing biologically active compounds and materials science.

Fluorescence and Sensing : The structural features of 2-Fluoro-5-iodobenzaldehyde derivatives enable their application in the development of chemosensors, which are useful for detecting ions such as copper in environmental and biological systems (Gao et al., 2014). These sensors offer potential applications in environmental monitoring and diagnostics.

Organic Synthesis and Material Science : Its derivatives are used in synthesizing organic materials with specific properties, such as solvatochromic fluorophores. These materials are significant for studying biological systems and developing new materials with tailored optical properties (Okada, Sugai, & Chiba, 2016).

Theoretical and Computational Chemistry : Studies involving 2-Fluoro-5-iodobenzaldehyde contribute to theoretical and computational chemistry, providing insights into molecular structures and properties through techniques like Density Functional Theory (DFT) and spectroscopy (Iyasamy, Varadharajan, & Sivagnanam, 2016). These studies are crucial for understanding the fundamental aspects of chemical reactions and molecular dynamics.

Safety And Hazards

“2-Fluoro-5-iodobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-fluoro-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRCCQCPGMMGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584234
Record name 2-Fluoro-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodobenzaldehyde

CAS RN

146137-76-0
Record name 2-Fluoro-5-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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